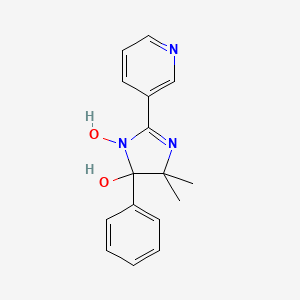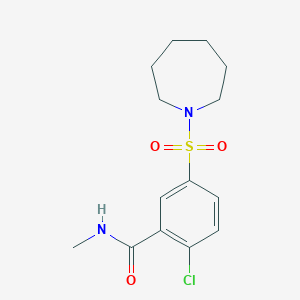![molecular formula C16H14N2OS B5148575 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is also known as methylene blue analog, which is a derivative of the well-known methylene blue dye.
Wissenschaftliche Forschungsanwendungen
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its efficacy against various bacterial and fungal strains. Additionally, it has been studied for its potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and neurotoxicity.
Wirkmechanismus
The mechanism of action of 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is complex and not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting DNA replication. Additionally, it has been shown to protect neurons from oxidative stress and neurotoxicity by reducing reactive oxygen species and increasing antioxidant activity.
Biochemical and Physiological Effects:
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress and neurotoxicity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It has been shown to have potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicities, which may inform its use in future research and clinical applications.
Synthesemethoden
The synthesis of 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(methylthio)aniline with isatin in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-[(2-methylsulfanylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-15-9-5-4-8-14(15)17-10-12-11-6-2-3-7-13(11)18-16(12)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPQJJWRLWCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzyl-4-piperidinyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5148522.png)
amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5148532.png)
![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5148534.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-3-chlorobenzamide](/img/structure/B5148542.png)

![ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5148551.png)

![N-(2-chlorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5148562.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-ethylpiperazine](/img/structure/B5148563.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5148568.png)
![4,4'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(2,6-dimethylbenzenesulfonyl chloride)](/img/structure/B5148571.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5148580.png)